4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline
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Overview
Description
4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound that features a quinazoline core structure with a piperazine moiety attached. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzylamine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce alkyl or aryl groups to the piperazine ring.
Scientific Research Applications
4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine moiety can enhance the binding affinity to these targets, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Piperazin-1-yl)aniline
- 2-(4-(4-Bromophenyl)piperazin-1-yl)methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is unique due to its specific quinazoline core structure combined with a piperazine ring. This combination imparts distinct pharmacological properties, making it a valuable scaffold in drug discovery and development. Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds.
Properties
Molecular Formula |
C12H18N4 |
---|---|
Molecular Weight |
218.30 g/mol |
IUPAC Name |
4-piperazin-1-yl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C12H18N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h9,13H,1-8H2 |
InChI Key |
IRWRNLRAVXMLON-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)N3CCNCC3 |
Origin of Product |
United States |
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